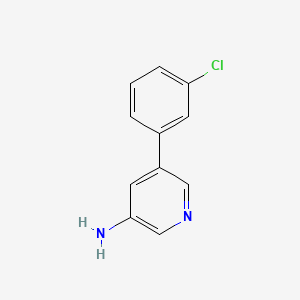

5-(3-Chlorophenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDBEPVHZZJDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735041 | |

| Record name | 5-(3-Chlorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226177-31-6 | |

| Record name | 5-(3-Chlorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chlorophenyl Pyridin 3 Amine and Structural Analogues

Established Synthetic Pathways for Pyridin-3-amine Derivatives

The synthesis of 5-arylpyridin-3-amines is not typically a single-step process but rather a strategic sequence of reactions. The approaches can be broadly categorized by how the core structure is assembled: either by building the pyridine (B92270) ring with the substituents already in place or by functionalizing a pre-existing pyridine scaffold.

Approaches for Pyridine Ring Construction

The foundational pyridine ring is a common heterocyclic motif in pharmaceuticals and agrochemicals. acsgcipr.org While simple pyridines are often produced industrially through catalyzed gas-phase reactions of aldehydes, ketones, and ammonia (B1221849) at high temperatures, laboratory-scale syntheses offer more control for producing complex substitution patterns. acsgcipr.org

A variety of methods have been developed for the synthesis of the pyridine ring system. acsgcipr.org One-pot multi-component reactions are often favored for their efficiency. acsgcipr.org For instance, a reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and electrocyclization can quickly produce polysubstituted pyridines from simple starting materials like aldehydes and phosphorus ylides. organic-chemistry.org These methods allow for the strategic placement of functional groups that can later be converted into the desired amine and aryl substituents.

Introduction of Aryl Substituents via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, providing a powerful method for attaching aryl groups to a pyridine ring. nih.gov Palladium-based catalysts are particularly prominent in this area due to their high activity and functional group tolerance. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most effective and widely used methods for creating C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl compounds. nih.govmdpi.com This reaction typically involves coupling an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of 5-(3-Chlorophenyl)pyridin-3-amine, a plausible Suzuki-Miyaura strategy would involve the reaction of a 5-halopyridin-3-amine (e.g., 5-bromopyridin-3-amine) with 3-chlorophenylboronic acid. Research on analogous compounds, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrates the viability of this approach. nih.gov These reactions are often carried out using a palladium catalyst like Pd(PPh₃)₄ in a solvent mixture such as 1,4-dioxane (B91453) and water, with a base like K₃PO₄. nih.gov The reaction conditions are generally tolerant of various functional groups. nih.gov

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids This table is illustrative of the Suzuki-Miyaura reaction scope for a closely related analogue.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Good | nih.gov |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate | nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are crucial for synthesizing pyridine derivatives. The Buchwald-Hartwig amination, for example, is a premier method for forming carbon-nitrogen (C-N) bonds. researchgate.net This reaction can be used to introduce the amine group onto an aryl or heteroaryl halide. researchgate.net

In the context of this compound synthesis, one could envision a route where 3-bromo-5-(3-chlorophenyl)pyridine (B1521738) is coupled with an ammonia surrogate or a protected amine using a Buchwald-Hartwig protocol. The synthesis of N³-substituted-2,3-diaminopyridines via Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines highlights the power of this methodology. nih.gov Such reactions often employ specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to facilitate the challenging coupling process. nih.gov These C-N bond-forming reactions have become a cornerstone of modern synthetic chemistry for preparing arylated amines. acs.org

Amination Reactions on Pyridine Scaffolds

Directly introducing an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. Several methods exist for this purpose.

Chichibabin Reaction : This classic reaction involves the direct amination of a pyridine ring using sodium amide, typically at high temperatures. youtube.com The reaction proceeds via nucleophilic substitution at the 2- or 4-position. While effective for simple pyridines, its regioselectivity can be a challenge for more substituted systems and the harsh conditions limit its functional group compatibility. youtube.com

Nucleophilic Aromatic Substitution (SNAr) : If the pyridine ring is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups, direct amination can be achieved through an SNAr reaction. For example, polyhalogenated pyridines can be selectively aminated under basic conditions. acs.org A synthetic route to the target compound could involve starting with a dihalopyridine, performing a selective cross-coupling to install the aryl group, followed by a selective amination.

Amination of Pyridine N-Oxides : Pyridine N-oxides can be activated towards nucleophilic attack. Treatment of a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts₂O) makes the C2 position highly electrophilic, allowing for amination with amines like tert-butylamine. researchgate.net This provides a general and efficient pathway for the 2-amination of pyridines. researchgate.net

Phosphonium (B103445) Salt Strategy : A more recent approach involves converting the pyridine into a phosphonium salt, which is then heated with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing groups, including amines. This method offers distinct regioselectivity compared to other amination techniques. nih.gov

Advanced and Green Chemistry Strategies in Pyridine Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. nih.govijarsct.co.in These strategies aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.in

Several green techniques have been successfully applied to the synthesis of pyridine derivatives:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating. ijarsct.co.inresearchgate.net It has been effectively used in Suzuki-Miyaura cross-coupling reactions and other functionalization steps. ijarsct.co.inresearchgate.net

Use of Green Catalysts and Solvents : There is a growing focus on replacing heavy metal catalysts with more abundant and less toxic alternatives, such as iron. rsc.org Furthermore, performing reactions in environmentally benign solvents like water or deep eutectic solvents, or under solvent-free conditions, significantly improves the environmental profile of a synthesis. acs.orgnih.govresearchgate.net

One-Pot and Multicomponent Reactions : Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) improves efficiency and reduces solvent waste. nih.govresearchgate.net

Table 2: Overview of Green Chemistry Strategies in Pyridine Synthesis

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, increased yields, improved energy efficiency. | ijarsct.co.in |

| Green Catalysts | Employs catalysts based on earth-abundant and non-toxic metals (e.g., iron). | Lower cost, reduced toxicity and environmental impact. | rsc.org |

| Environmentally Friendly Solvents | Uses solvents like water or deep eutectic solvents instead of volatile organic compounds. | Reduced pollution, improved safety, lower cost. | acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product that contains portions of all reactants. | High atom economy, operational simplicity, reduced waste. | researchgate.net |

| Solvent-Free Synthesis | Conducts reactions without a solvent, often by grinding reactants together or heating them neat. | Eliminates solvent waste, simplifies purification. | nih.govresearchgate.net |

These advanced strategies are integral to the modern synthesis of complex molecules like this compound, offering pathways that are not only chemically efficient but also environmentally responsible.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridine derivatives. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

For the synthesis of polysubstituted pyridines, microwave-assisted multi-component reactions are particularly effective. For instance, a one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines has been developed using microwave irradiation. This approach involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. nih.gov Similarly, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction of 2-aminopyridine (B139424), cyanamide, and various aldehydes or ketones under neat conditions. nih.gov

In the context of synthesizing 5-aryl-3-aminopyridine analogues, a microwave-assisted approach could involve the reaction of a suitable β-enaminone with an appropriate aminopyrazole derivative. Microwave conditions at elevated temperatures (e.g., 180 °C) have been shown to afford good isolated yields of related pyrazolo[1,5-a]pyrimidines in short reaction times (e.g., 2 minutes). mdpi.com

The following table summarizes representative examples of microwave-assisted synthesis of pyridine and related heterocyclic scaffolds:

| Reactants | Product Type | Conditions | Reaction Time | Yield |

| Chalcones, 3-aminobut-2-enenitrile, ammonium (B1175870) acetate | Trisubstituted pyridine-3-carbonitriles | Microwave, 130-140 °C, absolute ethanol | 10-30 min | 49-90% |

| Formyl-quinolines, primary heterocyclic amines, cyclic 1,3-diketones | Dihydropyrido[2,3-d]pyrimidines | Microwave, 150 °C, DMF | 8 min | 68-82% |

| 2-aminopyridine, cyanamide, aromatic aldehydes/ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave, 120 °C, solvent-free | 15 min | up to 92% |

| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave, 160 °C, ethanol | 55 min | Fair to good |

Solvent-Free Reaction Conditions and Biocatalysis

The principles of green chemistry encourage the use of solvent-free reaction conditions to minimize environmental impact. researchgate.net Solvent-free synthesis of 1,3-diphenyl-5-arylpyrazole derivatives has been successfully achieved by heating the reactants at high temperatures, resulting in high yields and operational simplicity. eurekaselect.com This approach can be conceptually extended to the synthesis of 5-aryl-pyridin-3-amines. Laser synthesis has also been explored as a rapid and straightforward solvent-free method for preparing phenylthiazolo[5,4-b]pyridine derivatives. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com While specific biocatalytic routes to this compound are not extensively documented, the use of enzymes for the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.combohrium.com Transaminases, for example, are used for the stereoselective synthesis of chiral amines. mdpi.com Such biocatalytic methods could potentially be developed for the amination of a suitable pyridine precursor.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR used to generate dihydropyridines, which can then be oxidized to pyridines. nih.gov This pseudo four-component reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. nih.gov

For the synthesis of this compound, a modified MCR approach could be envisioned. A three-component reaction for the synthesis of pyridine derivatives based on triphenylamine (B166846) has been reported, utilizing a chalcone, a 3-cyanoacetylindole, and ammonium acetate, with the reaction being amenable to both conventional heating and microwave irradiation. researchgate.net Another example is the one-pot synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be employed to generate a wide variety of scaffolds. rug.nl While typically used for the synthesis of α-aminoacyl amides, modifications of this reaction could potentially be adapted for the construction of highly substituted pyridine rings.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of a 3,5-disubstituted pyridine such as this compound requires precise control over the regiochemistry of the reactions. A significant challenge in pyridine chemistry is achieving selective functionalization at specific positions. One effective strategy for the regioselective amination of 3,5-disubstituted pyridines involves the use of pyridine N-oxides. nih.gov The N-oxide activates the pyridine ring for nucleophilic substitution, and the use of a suitable aminating agent can lead to the desired 2-amino or 4-amino pyridine derivative with high regioselectivity. scispace.com For instance, a process for the regioselective amination of unsymmetrical 3,5-substituted pyridine N-oxides has been developed using saccharin (B28170) as an ammonium surrogate. nih.gov

While this compound itself is an achiral molecule, the synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry. chim.itnih.govnih.gov Catalytic asymmetric synthesis of chiral pyridines is challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the catalyst. chim.it However, several methods have been developed to overcome this, including catalytic asymmetric reduction of pyridyl ketones, olefins, and imines, as well as catalytic asymmetric cross-coupling and C-H functionalization. chim.it For example, copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents can afford chiral pyridines with excellent enantioselectivity. nih.govnih.gov

Isolation and Purification Techniques for Synthesized Pyridine Compounds

The isolation and purification of the target pyridine compounds are critical steps to ensure high purity for subsequent applications. A variety of techniques can be employed, depending on the physical and chemical properties of the compound and the impurities present.

For aminopyridines, purification can often be achieved through a combination of extraction and crystallization. A common procedure involves dissolving the crude product in a suitable solvent mixture, such as hexane/EtOAc, and washing with water to remove water-soluble impurities. nih.gov Subsequent recrystallization from an appropriate solvent system, like benzene (B151609)/ligroin, can yield highly pure crystalline material. orgsyn.org The use of decolorizing agents like Norit and sodium hydrosulfite during recrystallization can help remove colored impurities. orgsyn.org

Chromatographic techniques are also widely used for the purification of pyridine derivatives.

Flash chromatography on silica (B1680970) gel or Florisil is a standard method for separating the desired product from reaction byproducts. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for the final purification of small to medium quantities of material to achieve very high purity. researchgate.net Mixed-mode chromatography has also been shown to be effective for the separation of pyridine and its derivatives. helixchrom.com

Cation-exchange chromatography is a simple and efficient method for removing excess 2-aminopyridine from reaction mixtures, which is particularly useful in the purification of pyridylaminated derivatives. nih.gov

pH-zone-refining counter-current chromatography has been successfully used for the separation of novel pyridine derivatives from synthetic mixtures. nih.gov This technique relies on the differential partitioning of compounds between two immiscible liquid phases based on their pKa values.

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. A summary of common purification techniques for aminopyridine compounds is presented below:

| Purification Technique | Principle | Application |

| Extraction | Differential solubility of the compound and impurities in immiscible solvents. | Removal of water-soluble or acid/base-soluble impurities. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of solid compounds to obtain high-purity crystalline material. nih.goviucr.org |

| Flash Chromatography | Separation based on polarity on a solid stationary phase (e.g., silica gel, Florisil). | Routine purification of reaction mixtures. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions with a stationary phase. | Final purification to achieve high purity; analysis of purity. researchgate.nethelixchrom.com |

| Cation-Exchange Chromatography | Separation based on charge interactions with an ion-exchange resin. | Removal of basic impurities like excess aminopyridines. nih.gov |

| pH-Zone-Refining Counter-Current Chromatography | Partitioning between two immiscible liquids based on pH-dependent ionization. | Separation of ionizable compounds like pyridine derivatives. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 3 Chlorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 5-(3-Chlorophenyl)pyridin-3-amine. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, a detailed portrait of the molecule's framework can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on both the pyridine (B92270) and the chlorophenyl rings, as well as the amine protons. The protons on the pyridine ring are expected to appear at higher chemical shifts due to the electron-withdrawing nature of the nitrogen atom. The protons on the chlorophenyl ring will also exhibit characteristic shifts influenced by the chlorine substituent. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H-2 | 8.0 - 8.2 | d | ~2.0 |

| Pyridine H-4 | 7.2 - 7.4 | t | ~2.0 |

| Pyridine H-6 | 8.3 - 8.5 | d | ~2.0 |

| Phenyl H-2' | 7.5 - 7.6 | t | ~2.0 |

| Phenyl H-4' | 7.3 - 7.4 | t | ~8.0 |

| Phenyl H-5' | 7.4 - 7.5 | ddd | ~8.0, 2.0, 1.0 |

| Phenyl H-6' | 7.3 - 7.4 | dt | ~8.0, 2.0 |

| Amine (-NH₂) | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are indicative of their chemical environment. udel.eduhw.ac.uk Generally, carbons in aromatic rings appear in the range of 110-160 ppm. bhu.ac.in The carbon atoms attached to the nitrogen in the pyridine ring and the chlorine in the phenyl ring will be significantly influenced, leading to characteristic downfield shifts.

Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to single lines for each carbon. bhu.ac.in The chemical shifts provide direct information about the carbon framework of the molecule. bhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 140 - 142 |

| Pyridine C-3 | 145 - 147 |

| Pyridine C-4 | 120 - 122 |

| Pyridine C-5 | 133 - 135 |

| Pyridine C-6 | 143 - 145 |

| Phenyl C-1' | 138 - 140 |

| Phenyl C-2' | 126 - 128 |

| Phenyl C-3' | 134 - 136 |

| Phenyl C-4' | 129 - 131 |

| Phenyl C-5' | 125 - 127 |

| Phenyl C-6' | 128 - 130 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the pyridine and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.edu This technique is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the pyridine and chlorophenyl rings.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the connectivity and substitution pattern of this compound. ipb.ptscience.gov

¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms in this compound. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be more challenging to perform. mdpi.com However, the chemical shifts of the pyridine nitrogen and the amino nitrogen are highly sensitive to their local environment.

The pyridine nitrogen is expected to resonate at a significantly different chemical shift compared to the exocyclic amino nitrogen. The chemical shift of the pyridine nitrogen is influenced by the substitution pattern on the ring, while the amino nitrogen's chemical shift can be affected by hydrogen bonding and solvent interactions. researchgate.net In some cases, indirect detection methods, such as ¹H-¹⁵N HMBC, are used to determine the ¹⁵N chemical shifts. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and gaining insights into its conformational properties.

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the vibrational frequencies of its various bonds. These vibrational modes are characteristic of the functional groups present in the molecule.

Key expected vibrational bands include:

N-H Stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Often, two bands are observed corresponding to the symmetric and asymmetric stretching modes.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and phenyl rings are expected to appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amino group is typically found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration, usually in the range of 600-800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region and are indicative of the substitution pattern of the aromatic rings.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Out-of-plane Bend | 650 - 900 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, the Raman spectrum would be expected to display a series of characteristic bands corresponding to the vibrations of its constituent functional groups, including the pyridine ring, the chlorophenyl ring, and the amine group.

The vibrational modes can be assigned to specific molecular motions. High-frequency stretching vibrations, such as those for N-H and C-H bonds, appear at the upper end of the spectrum. The aromatic C-C and C-N stretching vibrations within the pyridine and benzene (B151609) rings typically produce a series of sharp, intense bands in the fingerprint region (approximately 1000-1600 cm⁻¹). The C-Cl stretching vibration is expected at a lower frequency, characteristic of heavier single bonds. In-plane and out-of-plane bending vibrations for C-H and N-H groups, as well as ring deformation modes, would populate the lower wavenumber region of the spectrum.

A theoretical assignment of the principal vibrational modes for this compound is presented below, based on data from similar aromatic amines and halogenated benzene derivatives.

| Vibrational Mode | Description | **Expected Wavenumber (cm⁻¹) ** |

| ν(N-H) | Amine N-H symmetric/asymmetric stretching | 3300 - 3500 |

| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |

| ν(C=C)/ν(C=N) | Aromatic ring stretching (pyridine & phenyl) | 1400 - 1650 |

| δ(N-H) | Amine N-H scissoring/bending | 1580 - 1650 |

| ν(C-N) | Aryl-amine C-N stretching | 1250 - 1340 |

| ν(C-C) | Inter-ring C-C stretching | 1150 - 1250 |

| ν(C-Cl) | C-Cl stretching | 600 - 800 |

| Ring Breathing | Pyridine & Phenyl ring breathing modes | 990 - 1050 |

This table is predictive and based on characteristic vibrational frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₁H₉ClN₂), the molecular weight is 204.65 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 204, with a characteristic isotopic peak (M+2) at m/z 206 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several fragmentation pathways are plausible:

Loss of HCl: A common fragmentation for chloro-aromatic compounds can involve the elimination of a hydrogen and the chlorine atom, leading to a fragment ion at m/z 168.

Loss of HCN: The pyridine ring can undergo fragmentation by losing hydrogen cyanide, a stable neutral molecule, resulting in a fragment at m/z 177.

Cleavage of the C-C Inter-ring Bond: The bond connecting the phenyl and pyridine rings can cleave. This could lead to fragments corresponding to the chlorophenyl cation (m/z 111) or the aminopyridine cation (m/z 93), depending on which fragment retains the positive charge.

Loss of an Amino Radical: Cleavage of the C-NH₂ bond could result in the loss of an amino radical (•NH₂), although this is generally less favorable than other pathways.

A proposed fragmentation scheme would generate a series of daughter ions that provide structural confirmation.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 204/206 | [C₁₁H₉ClN₂]⁺˙ (Molecular Ion) | - |

| 169 | [C₁₁H₈N₂]⁺˙ | Cl• |

| 168 | [C₁₁H₇N₂]⁺ | HCl |

| 111/113 | [C₆H₄Cl]⁺ | C₅H₅N₂• |

| 93 | [C₅H₅N₂]⁺ | C₆H₄Cl• |

This table presents plausible fragmentation pathways. The relative abundance of each fragment depends on its stability and the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the primary literature or crystallographic databases, an analysis would provide invaluable structural information.

Furthermore, the analysis would elucidate the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds and π-π stacking. The amine group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by N-H···N hydrogen bonds, potentially forming chains or dimeric motifs that link the molecules into a stable three-dimensional lattice.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |

| Torsion (Dihedral) Angles | The rotational orientation of different parts of the molecule, such as the angle between the two aromatic rings. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that define the crystal packing. |

| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |

The data in this table represents the type of information that would be obtained from an X-ray crystallographic analysis, should a suitable crystal of the compound be analyzed.

Computational and Theoretical Investigations of 5 3 Chlorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for investigating the structure-property relationships in molecular systems. mdpi.com DFT calculations have been employed to elucidate the electronic properties, reactivity, and stability of various pyridine (B92270) derivatives. ijcce.ac.irnih.gov

Geometry Optimization and Conformational Landscapes

Studies on similar biaryl systems have shown that the optimized geometry often reveals a non-planar structure. ijcce.ac.ir For instance, the dihedral angles in related compounds can vary, impacting the extent of conjugation between the aromatic rings. mdpi.com The optimization calculations, often performed using basis sets like B3LYP/6-31G(d,p), also provide thermodynamic parameters such as enthalpies and Gibbs free energies. biointerfaceresearch.com Vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.comacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.comphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.comnih.gov

In pyridine derivatives, the HOMO and LUMO are often localized on different parts of the molecule. For example, in some cases, the HOMO is distributed over the pyridine ring and the amine group, while the LUMO is concentrated on the phenyl ring. This distribution influences the molecule's charge transfer characteristics. mdpi.com The energies of the HOMO and LUMO orbitals are used to calculate various global reactivity descriptors, as shown in the table below. physchemres.orgnih.gov

Table 1: Global Reactivity Descriptors

| Property | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system in equilibrium. |

This table is based on conceptual DFT principles and the relationships between HOMO/LUMO energies and reactivity descriptors. physchemres.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, regions of negative potential (shown in red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.netresearchgate.net

For molecules containing heteroatoms like nitrogen and chlorine, the MEP map reveals specific charge localizations. The nitrogen atom of the pyridine ring and the amine group are generally expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. dergipark.org.trrsc.org Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex wave function into a localized Lewis-like structure of bonds and lone pairs, allowing for the investigation of intramolecular interactions. biointerfaceresearch.comuni-muenchen.de A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.com

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations. researchgate.netnih.gov

Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the proposed structure. d-nb.infonih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net

The accuracy of predicted chemical shifts depends on the level of theory, the basis set used, and the inclusion of solvent effects. d-nb.infonih.gov Calculated chemical shifts are often scaled using empirical equations to improve agreement with experimental values. researchgate.net For 5-(3-Chlorophenyl)pyridin-3-amine, theoretical predictions of ¹H, ¹³C, and ¹⁵N NMR spectra can be compared with experimental data to confirm the assignments of each nucleus. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or electronic effects not fully captured by the theoretical model.

Table 2: Predicted NMR Chemical Shifts

This table would typically be populated with theoretically calculated chemical shift values (in ppm) for the hydrogen, carbon, and nitrogen atoms of this compound, obtained from GIAO calculations. These values would then be compared against experimental data for validation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| C2 | Data not available | ||

| C3 | Data not available | ||

| N3-H | Data not available | ||

| C4 | Data not available | ||

| C5 | Data not available | ||

| C6 | Data not available | ||

| C1' | Data not available | ||

| C2' | Data not available | ||

| C3' | Data not available | ||

| C4' | Data not available | ||

| C5' | Data not available | ||

| C6' | Data not available | ||

| N1 | Data not available | ||

| N3 | Data not available |

Theoretical Vibrational Analysis (IR, Raman) and Correlation with Experimental Data

A theoretical vibrational analysis for this compound would involve calculating the infrared (IR) and Raman spectra using quantum chemical methods, such as DFT. This would predict the frequencies and intensities of the vibrational modes of the molecule. These theoretical spectra would then need to be correlated with experimentally obtained IR and Raman data to validate the computational model and provide a definitive assignment of the observed spectral bands to specific molecular motions. Studies on related molecules like 4-aminopyridine (B3432731) and other substituted pyridines have successfully used this combined theoretical and experimental approach to understand their vibrational properties. researchgate.netcdnsciencepub.comresearchgate.net

Intermolecular Interaction Analysis in Crystalline and Solution States

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties (e.g., crystal packing) and behavior in solution.

Hirshfeld Surface Analysis and Contact Enrichment Studies

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. It maps the regions of close contact between neighboring molecules, allowing for the identification and categorization of interactions such as hydrogen bonds and van der Waals forces. This analysis would provide a detailed picture of the forces governing the crystal packing of this compound.

Hydrogen Bonding Network Characterization

The presence of the aminopyridine moiety suggests that hydrogen bonding plays a significant role in the intermolecular interactions of this compound. A computational analysis would characterize the geometry and strength of these hydrogen bonds (e.g., N-H···N interactions), which are fundamental to its structural organization in both solid and liquid phases.

Development of Structure-Property Relationship (SPR) Models

By systematically studying a series of related molecules, it is possible to develop Structure-Property Relationship (SPR) models. For this compound, this would involve correlating its computed structural and electronic properties (such as molecular orbital energies, dipole moment, and electrostatic potential) with experimentally observed characteristics. Such models are invaluable in rational drug design and materials engineering for predicting the properties of new, unsynthesized compounds. While SPR studies have been conducted for broader classes of aminopyridines and their derivatives, a specific model centered on this compound is yet to be developed. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)pyridin-3-amine, and how can purity be optimized?

A practical approach involves coupling 3-chlorophenylboronic acid with a suitably substituted pyridine precursor via Suzuki-Miyaura cross-coupling, followed by amination. For example, one patent describes using 5-bromo-3-nitropyridine as a starting material, followed by palladium-catalyzed coupling and subsequent reduction of the nitro group to yield the amine . Purity optimization may require column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H and C NMR should confirm aromatic proton environments (e.g., coupling patterns for the pyridine ring and chlorophenyl group).

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHClN).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .

Q. How can researchers mitigate competing side reactions during the amination step?

Side reactions like over-alkylation or oxidation can be minimized by using mild reducing agents (e.g., NaBH/Pd-C instead of H/high pressure) and inert atmospheres. Monitoring reaction progress via TLC or HPLC ensures timely termination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic systems for synthesizing this compound?

Discrepancies in catalyst efficiency (e.g., Pd(PPh) vs. PdCl(dppf)) may arise from ligand steric effects or solvent polarity. A systematic comparison using Design of Experiments (DoE) can isolate optimal conditions (e.g., ligand-to-metal ratio, temperature). For instance, polar aprotic solvents like DMF may enhance coupling yields but risk side reactions at elevated temperatures .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing chlorine atom meta to the pyridine ring directs electrophilic substitution to specific positions. Computational studies (DFT) can predict reactive sites, while experimental validation via regioselective bromination or nitration provides empirical evidence. Contrasting results from similar derivatives (e.g., 5-(4-chlorophenyl) analogs) highlight steric hindrance differences .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Poor crystal growth due to molecular flexibility may require vapor diffusion techniques (e.g., ether diffusion into a DMSO solution). SHELXD or SHELXE can solve phase problems in twinned crystals, while SHELXL refines disordered chlorophenyl groups using constraints (e.g., ISOR, DELU commands) .

Q. How can researchers reconcile discrepancies in biological activity data across structural analogs?

For example, 5-(3-chlorophenyl)-1,2,4-triazin-3-amine shows differing bioactivity compared to pyridin-3-amine derivatives. Structure-activity relationship (SAR) studies using docking simulations (e.g., with stress-related receptors) and in vitro assays (e.g., kinase inhibition) can identify critical pharmacophores. Contradictory data may stem from assay conditions (e.g., pH, solvent) .

Methodological Notes

- Synthetic Optimization : Prioritize reproducibility by documenting catalyst lot numbers and solvent purity.

- Data Validation : Cross-check spectral data against databases (e.g., PubChem, Reaxys) to avoid misassignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.